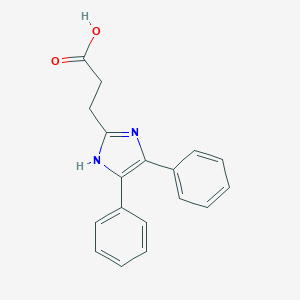

1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", often involves strategies like N-arylation reactions catalyzed by copper complexes, as demonstrated by Liu et al. (2014) in the efficient ligand-assisted Cu-catalyzed C-N coupling reactions yielding imidazoles with high yield (Liu et al., 2014). Additionally, one-pot synthesis methods using catalysts such as β-cyclodextrin-propyl sulfonic acid have been employed to produce tetrasubstituted imidazole derivatives efficiently (Ran, Li, & Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", is characterized by X-ray diffraction (XRD) studies. For instance, Saberi et al. (2009) confirmed the structure of a related compound through XRD, showing a planar imidazole ring and detailing bond lengths and angles (Saberi et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation processes, offering a versatile approach to synthesizing complex organic molecules (Sun, Chen, & Bao, 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of imidazole derivatives can be significantly influenced by their specific substitutions and functional groups. Microwave-assisted synthesis has been employed to study these properties, providing insights into the crystalline forms and solubility behaviors of these compounds (Saberi et al., 2009).

Applications De Recherche Scientifique

Fluorescent Chemosensors

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- derivatives have been reported as effective fluorescent chemosensors for detecting cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions, resulting in fluorescence quenching and decreased singlet state lifetime. They also act as reversible sensors, able to detect these ions in multiple cycles (Emandi et al., 2018).

Optical Properties in Polymer Synthesis

Imidazole derivatives have been used in synthesizing novel poly(amide-ether)s. These polymers, featuring imidazole pendants, show promising physical and optical properties, including fluorescence emission and high thermal stability. This makes them suitable for various applications in materials science (Ghaemy et al., 2013).

Reductive Transformation in Organic Synthesis

These compounds undergo an unexpected reductive transformation when reacted with thiourea and hydrochloric acid. This reaction transforms 1H-imidazol-2(5H)-ones to imidazolinones, indicating a unique behavior in organic synthesis (Baranov et al., 2017).

Synthesis of Local Anesthetic Agents

Certain 1H-imidazole derivatives have been synthesized and assessed for their local anesthetic effects. Some derivatives have shown considerable activity and minimal toxicity, making them potential candidates for local anesthesia (Ran et al., 2015).

Catalysis in Organic Reactions

These compounds have been used as ligands in copper-catalyzed C-N coupling reactions, demonstrating high efficiency and yielding up to 98% in certain cases. This highlights their potential as catalysts in organic synthesis (Liu et al., 2014).

Orientations Futures

Imidazole derivatives have a broad range of applications and are used in a variety of everyday applications . They are key components to functional molecules that are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propriétés

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMCCVMGJODMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203725 | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

CAS RN |

55217-15-7 | |

| Record name | Oxaprozin imidazole analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055217157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN IMIDAZOLE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3M423H8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.